1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Common reagents used in these reactions include hydrochloric acid, acetic acid, and oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes, inhibit the growth of microorganisms, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- (4-(Trifluoromethoxy)phenyl)urea
Comparison: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to other trifluoromethoxy-containing compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1260676-31-0 |
---|---|
Molecular Formula |
C11H7F3N2O3 |
Molecular Weight |
272.2 |
Purity |
95 |
Origin of Product |
United States |
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